molecular formula C17H21ClN2O3 B13710884 4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine

4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine

Cat. No.: B13710884
M. Wt: 336.8 g/mol
InChI Key: NRUHDYPORISCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring attached to a quinoline moiety through a propyl linker. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-7-methoxyquinoline and morpholine.

    Formation of the Propyl Linker: The propyl linker is introduced through a series of reactions, including alkylation and substitution reactions.

    Coupling Reaction: The final step involves the coupling of the quinoline moiety with the morpholine ring through the propyl linker. This is typically achieved using a suitable coupling reagent under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.

    Purification Techniques: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.

Comparison with Similar Compounds

4-(3-((2-Chloro-7-methoxyquinolin-6-yl)oxy)propyl)morpholine can be compared with other similar compounds, such as:

    4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine: This compound has a similar structure but differs in the position of the chloro and methoxy groups on the quinoline ring.

    4-(3-(4-chloro-7-Methoxyquinazolin-6-yloxy)propyl)Morpholine: This compound has a quinazoline ring instead of a quinoline ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H21ClN2O3

Molecular Weight

336.8 g/mol

IUPAC Name

4-[3-(2-chloro-7-methoxyquinolin-6-yl)oxypropyl]morpholine

InChI

InChI=1S/C17H21ClN2O3/c1-21-15-12-14-13(3-4-17(18)19-14)11-16(15)23-8-2-5-20-6-9-22-10-7-20/h3-4,11-12H,2,5-10H2,1H3

InChI Key

NRUHDYPORISCBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC(=NC2=C1)Cl)OCCCN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.